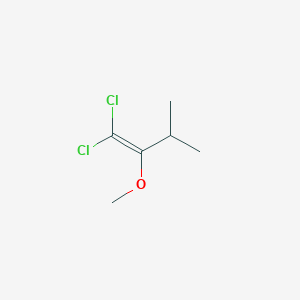

1,1-Dichloro-2-methoxy-3-methylbut-1-ene

Description

Properties

CAS No. |

62688-94-2 |

|---|---|

Molecular Formula |

C6H10Cl2O |

Molecular Weight |

169.05 g/mol |

IUPAC Name |

1,1-dichloro-2-methoxy-3-methylbut-1-ene |

InChI |

InChI=1S/C6H10Cl2O/c1-4(2)5(9-3)6(7)8/h4H,1-3H3 |

InChI Key |

RQWJTMXSKZYUCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C(Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 1,1-Dichloro-3-methylbut-1-ene

The most direct route involves substituting one chlorine atom in 1,1-dichloro-3-methylbut-1-ene (1 ) with a methoxy group. This method leverages the reactivity of geminal dichlorides toward nucleophilic displacement under alkaline conditions.

Reaction Protocol

- Starting Material : 1,1-Dichloro-3-methylbut-1-ene (CAS 85278-91-7) is prepared via alkyl halide addition to vinylidene chloride (1,1-dichloroethylene) in the presence of acidic catalysts.

- Substitution : Treatment with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 90–110°C for 12–15 hours facilitates selective substitution. A molar ratio of 1:7–9 (substrate:NaOMe) optimizes yield.

- Workup : The product is isolated by aqueous extraction, solvent removal, and distillation or column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Temperature | 90–110°C |

| Yield | 67–92% |

| Purity | >95% |

This method’s efficiency stems from DMSO’s ability to stabilize the transition state, enhancing nucleophilic attack. Competing elimination is minimized by avoiding protic solvents.

Chlorination of 2-Methoxy-3-methylbut-1-ene

Chlorination of preformed enol ethers offers an alternative pathway. 2-Methoxy-3-methylbut-1-ene (2 ) undergoes radical or electrophilic chlorination to install geminal chlorines.

Radical Chlorination

Electrophilic Chlorination

- Reagents : Cl₂ in the presence of Lewis acids (e.g., FeCl₃).

- Mechanism : The alkene attacks Cl⁺, forming a chloronium ion intermediate. Subsequent chloride attack yields the vicinal dichloride, which isomerizes to the geminal form under thermal or acidic conditions.

Challenges:

- Isomerization requires stringent control to avoid over-chlorination.

- Competing addition pathways may reduce yield.

Dichlorocarbene Addition to Methoxy-Substituted Alkenes

Dichlorocarbene (CCl₂), generated from chloroform (CHCl₃) and a strong base (e.g., NaOH), adds across double bonds to form geminal dichlorides.

Synthetic Steps

- Dichlorocarbene Generation :

$$

\text{CHCl}3 + \text{NaOH} \rightarrow \text{CCl}2 + \text{NaCl} + \text{H}_2\text{O}

$$ - Cycloaddition : Reacting CCl₂ with 2-methoxy-3-methylbut-1-ene forms 1,1-dichloro-2-methoxy-3-methylbutane.

- Dehydrohalogenation : Treatment with KOH/EtOH eliminates HCl, yielding the target alkene.

Optimization:

Hydrochlorination of Propargyl Ethers

Propargyl ethers (e.g., 3-methyl-1-methoxybut-1-yne) undergo hydrochlorination to install chlorines across the triple bond, followed by isomerization.

Reaction Pathway

- Hydrochlorination :

$$

\text{HC≡C-CH(CH}3\text{)-OCH}3 + 2\text{HCl} \rightarrow \text{Cl}2\text{C-CH(CH}3\text{)-OCH}_3

$$ - Isomerization : Acidic or thermal conditions (e.g., H₂SO₄, 60°C) promote allylic chloride formation.

Limitations:

- Stereochemical control is challenging, often producing mixtures of cis and trans isomers.

- Requires high-purity gaseous HCl, complicating large-scale synthesis.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Industrial-Scale Considerations

Large-scale production prioritizes the nucleophilic substitution route due to its reproducibility and moderate conditions. Key factors include:

- Solvent Recovery : DMSO is recycled via vacuum distillation.

- Waste Management : NaCl byproducts are treated via aqueous neutralization.

- Catalyst Recycling : Heterogeneous catalysts (e.g., polymer-supported bases) reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrochlorination to form alkenes.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Substitution: Formation of 2-methoxy-3-methylbutan-1-ol.

Elimination: Formation of 2-methoxy-3-methylbut-2-ene.

Oxidation: Formation of 2-methoxy-3-methylbutanal or 2-methoxy-3-methylbutanoic acid.

Scientific Research Applications

1,1-Dichloro-2-methoxy-3-methylbut-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Research Findings and Data

Mass Spectrometry Trends

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene?

- Methodological Answer : Use a combination of GC-MS (to assess purity and detect volatile impurities) and NMR spectroscopy (¹H and ¹³C for structural elucidation of the chloro, methoxy, and methyl groups). For crystalline samples, X-ray crystallography can resolve stereochemical ambiguities by determining bond angles and spatial arrangements . Cross-validate results with IR spectroscopy to confirm functional groups like C-Cl and C-O bonds.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to favor the desired pathway. For example, using aprotic solvents (e.g., THF) may reduce hydrolysis of the methoxy group. Monitor intermediates via thin-layer chromatography (TLC) and employ column chromatography for purification. Adjust catalyst systems (e.g., Lewis acids) to enhance regioselectivity during chlorination .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron-deficient alkene behavior. Use quantitative structure-property relationship (QSPR) models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with reaction rates. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved for this compound?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects like hindered rotation of the methoxy group. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If ambiguity persists, synthesize isotopically labeled analogs (e.g., ¹³C-labeled methoxy groups) for precise assignments . Cross-reference with crystallographic data for structural confirmation.

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., UV light, humidity). Use HPLC-UV to quantify degradation products and mass spectrometry to identify intermediates. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Compare results with computational predictions of bond dissociation energies .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematically vary parameters (e.g., solvent, catalyst loading) across replicate experiments to identify critical factors. Use design of experiments (DoE) frameworks (e.g., factorial design) to isolate variables. Publish raw datasets and detailed protocols to enable meta-analyses and reduce reproducibility issues .

Q. What mechanistic insights explain the compound’s selectivity in radical-mediated reactions?

- Methodological Answer : Perform electron paramagnetic resonance (EPR) to detect radical intermediates. Use isotopic labeling (e.g., deuterated methyl groups) to track hydrogen abstraction pathways. Compare experimental results with ab initio calculations of radical stabilization energies to rationalize selectivity .

Tables for Key Analytical Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | Retention time, m/z 142 (Cl isotope pattern) | Purity assessment, volatile impurity ID |

| X-ray Crystallography | Space group P2₁/c, bond angles (C-Cl: ~110°) | Stereochemical confirmation |

| DFT Calculations | HOMO (-6.8 eV), LUMO (-1.2 eV) | Reactivity prediction in cycloadditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.